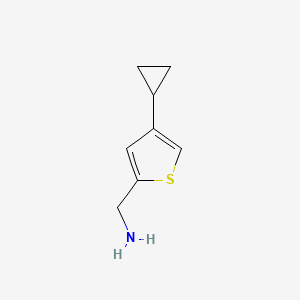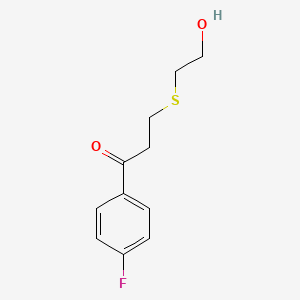
4-Bromo-1-chloro-6-methoxy-3-methyl-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline is a heterocyclic aromatic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. The presence of bromine, chlorine, methoxy, and methyl groups on the isoquinoline ring makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-chloro-6-methoxy-3-methylisoquinoline typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a methoxy-methylisoquinoline precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions on the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound may have potential as a lead compound in drug discovery, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-chloro-6-methoxy-3-methylisoquinoline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind selectively to certain biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chloro-6-methoxyquinoline
- 4-Bromo-6-chloro-8-methoxyquinoline
- 7-Bromo-4-chloro-6-methylquinoline
Uniqueness
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline is unique due to the specific positions of the bromine, chlorine, methoxy, and methyl groups on the isoquinoline ring. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H9BrClNO |
|---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
4-bromo-1-chloro-6-methoxy-3-methylisoquinoline |
InChI |
InChI=1S/C11H9BrClNO/c1-6-10(12)9-5-7(15-2)3-4-8(9)11(13)14-6/h3-5H,1-2H3 |
InChI Key |
OFFWIQXRKQFJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)OC)C(=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



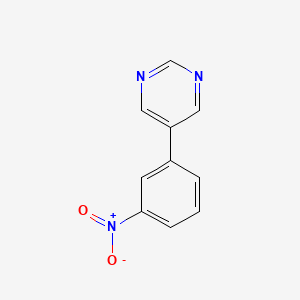

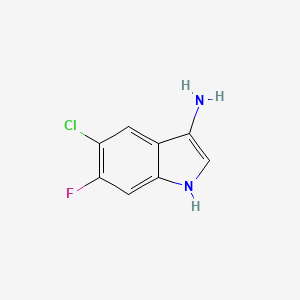


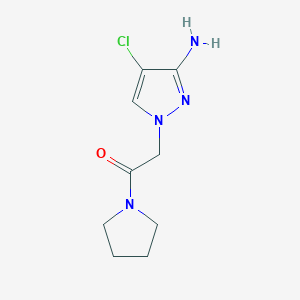
![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)
